

Check Availability & Pricing

# The Dual-Target Mechanism of Action of SOM3355: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | P-3355   |           |  |  |
| Cat. No.:            | B1208721 | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

SOM3355 is an investigational therapeutic agent under development for the treatment of hyperkinetic movement disorders, most notably chorea associated with Huntington's disease. The active pharmaceutical ingredient in SOM3355 is bevantolol hydrochloride, a compound previously marketed for hypertension.[1][2] Its repositioning for neurological indications stems from the discovery of its novel, dual mechanism of action, which combines selective  $\beta$ 1-adrenergic receptor antagonism with the inhibition of vesicular monoamine transporters 1 and 2 (VMAT1 and VMAT2).[1] This unique pharmacological profile offers the potential for a multifaceted therapeutic effect, addressing not only the motor symptoms of Huntington's disease but also associated behavioral and psychiatric manifestations.[1]

This technical guide provides an in-depth exploration of the mechanism of action of SOM3355, supported by available preclinical and clinical data. It is intended to serve as a comprehensive resource for researchers, clinicians, and professionals involved in the field of neuropharmacology and drug development.

## **Core Mechanism of Action: A Dual Approach**

SOM3355 exerts its therapeutic effects through two primary pharmacological actions:



- Inhibition of Vesicular Monoamine Transporters (VMAT1 and VMAT2): SOM3355 acts as a potent inhibitor of VMAT1 and VMAT2, which are crucial for the packaging of monoamine neurotransmitters (such as dopamine, serotonin, and norepinephrine) into synaptic vesicles.
   [1] By impeding the function of these transporters, SOM3355 reduces the vesicular storage of monoamines, leading to their increased cytosolic presence and subsequent degradation by enzymes like monoamine oxidase (MAO). This ultimately results in a depletion of monoamines available for release into the synaptic cleft, thereby dampening excessive dopaminergic neurotransmission, a key pathophysiological feature of chorea in Huntington's disease.
- Selective β1-Adrenergic Receptor Antagonism: SOM3355 is a selective antagonist of the β1-adrenergic receptor.[1] These receptors are predominantly found in the heart but are also present in the central nervous system. While the precise contribution of β1-adrenergic blockade to the overall therapeutic effect in Huntington's disease is still under investigation, it is hypothesized to play a role in mitigating some of the behavioral and psychiatric symptoms, such as anxiety and agitation, that are often co-morbid with the disease.[1]

# Preclinical and Clinical Data Preclinical Data

In vitro studies have demonstrated the potent inhibitory activity of SOM3355 on VMAT2. A key study highlighted that SOM3355 inhibits the uptake of <sup>3</sup>H-dopamine with a potency comparable to that of tetrabenazine (TBZ), an established VMAT2 inhibitor. However, SOM3355 showed a different interaction profile with the VMAT2 transporter compared to TBZ.



| Compound            | Target | Assay                                         | IC50 (nM) |
|---------------------|--------|-----------------------------------------------|-----------|
| SOM3355             | hVMAT2 | <sup>3</sup> H-dopamine uptake<br>inhibition  | 66        |
| Tetrabenazine (TBZ) | hVMAT2 | <sup>3</sup> H-dopamine uptake<br>inhibition  | 32        |
| SOM3355             | hVMAT2 | <sup>3</sup> H-serotonin uptake<br>inhibition | 600       |
| Tetrabenazine (TBZ) | hVMAT2 | <sup>3</sup> H-serotonin uptake<br>inhibition | 63        |
| SOM3355             | rVMAT1 | <sup>3</sup> H-serotonin uptake<br>inhibition | 44        |
| Tetrabenazine (TBZ) | rVMAT1 | <sup>3</sup> H-serotonin uptake<br>inhibition | >10,000   |

hVMAT2: human Vesicular Monoamine Transporter 2; rVMAT1: rat Vesicular Monoamine Transporter 1. Data sourced from a 2022 publication by Gamez et al.

#### **Clinical Data**

Phase 2a and Phase 2b clinical trials have provided evidence for the efficacy and safety of SOM3355 in patients with Huntington's disease. The primary endpoint in these studies was the change in the Unified Huntington's Disease Rating Scale Total Maximal Chorea (UHDRS-TMC) score.

Phase 2a Proof-of-Concept Study:

| Treatment Group         | N  | Change in UHDRS-<br>TMC Score from<br>Baseline | p-value (vs.<br>Placebo) |
|-------------------------|----|------------------------------------------------|--------------------------|
| Placebo                 | 32 | -                                              | -                        |
| SOM3355 (400<br>mg/day) | 32 | Statistically significant improvement          | <0.05                    |



Data from a crossover study design as described in a 2022 publication by Gamez et al.[4]

Phase 2b Study:

A Phase 2b study further evaluated the efficacy and safety of two different doses of SOM3355.

| Treatment Group         | N   | Change in UHDRS-<br>TMC Score from<br>Baseline | p-value (vs.<br>Placebo) |
|-------------------------|-----|------------------------------------------------|--------------------------|
| Placebo                 | ~46 | -                                              | -                        |
| SOM3355 (400<br>mg/day) | ~47 | Not specified                                  | Not specified            |
| SOM3355 (600<br>mg/day) | ~47 | -3.46                                          | 0.04                     |

Data from a prespecified subgroup of patients not taking concomitant neuroleptics.[5]

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of SOM3355 and a general workflow for its clinical evaluation.





Click to download full resolution via product page

Caption: Proposed dual mechanism of action of SOM3355.





Click to download full resolution via product page

Caption: General workflow for the clinical development of SOM3355.



## **Experimental Protocols**

Detailed, proprietary experimental protocols for SOM3355 are not publicly available. However, based on standard methodologies in pharmacology, the following outlines the likely approaches used to characterize its mechanism of action.

### **VMAT2 Inhibition Assays**

- 1. Radioligand Binding Assay (Competitive Inhibition):
- Objective: To determine the binding affinity of SOM3355 to VMAT2.
- General Procedure:
  - Preparation of membranes from cells or tissues expressing VMAT2 (e.g., rat striatum or recombinant cell lines).
  - Incubation of the membranes with a constant concentration of a radiolabeled VMAT2 ligand (e.g., [3H]dihydrotetrabenazine) and varying concentrations of SOM3355.
  - Separation of bound and free radioligand by rapid filtration.
  - Quantification of radioactivity on the filters using liquid scintillation counting.
  - Data analysis to determine the concentration of SOM3355 that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) can be calculated.
- 2. Monoamine Uptake Assay:
- Objective: To measure the functional inhibition of VMAT2-mediated monoamine transport by SOM3355.
- General Procedure:
  - Isolation of synaptic vesicles from VMAT2-expressing tissues or cells.
  - Incubation of the vesicles with a radiolabeled monoamine (e.g., [³H]dopamine or [³H]serotonin) in the presence of ATP to energize the transporter.



- Inclusion of varying concentrations of SOM3355 in the incubation mixture.
- Termination of the uptake reaction by rapid filtration and washing.
- Quantification of the radioactivity accumulated inside the vesicles.
- Calculation of the IC50 value for the inhibition of monoamine uptake.

### **β1-Adrenergic Receptor Binding Assay**

- Objective: To determine the binding affinity and selectivity of SOM3355 for the β1-adrenergic receptor.
- · General Procedure:
  - Preparation of cell membranes from a cell line recombinantly expressing the human β1adrenergic receptor.
  - Incubation of the membranes with a radiolabeled β-adrenergic antagonist (e.g., [³H]CGP-12177) and a range of concentrations of SOM3355.
  - Separation of bound and free radioligand via filtration.
  - Measurement of bound radioactivity by liquid scintillation.
  - Determination of the IC50 and subsequent calculation of the Ki value.
  - To assess selectivity, similar binding assays would be performed using cell lines expressing other β-adrenergic receptor subtypes (e.g., β2).

#### Conclusion

SOM3355 represents a promising therapeutic candidate for Huntington's disease with a novel, dual mechanism of action. By inhibiting VMAT1 and VMAT2, it directly targets the hyperdopaminergic state associated with chorea. Concurrently, its selective β1-adrenergic antagonism may provide additional benefits in managing the behavioral and psychiatric symptoms of the disease. The preclinical and clinical data gathered to date support its continued development, with ongoing and planned Phase 3 trials anticipated to further



elucidate its clinical utility and safety profile. Further research into the nuanced interactions of SOM3355 with its molecular targets will be crucial for a complete understanding of its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. SOM Biotech's Phase IIb Clinical Trial in Huntington's Disease Achieves 80% Enrolment -Clinical Trials Arena [clinicaltrialsarena.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A proof-of-concept study with SOM3355 (bevantolol hydrochloride) for reducing chorea in Huntington's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural mechanisms for VMAT2 inhibition by tetrabenazine PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Dual-Target Mechanism of Action of SOM3355: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1208721#what-is-the-mechanism-of-action-of-som3355]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com